

Diverse Pharmacological Landscape of Azepane Derivatives

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Compound of Interest

Compound Name: *1-(2-Chloroethyl)azepane hydrochloride*

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Azepane-based compounds have shown significant promise in a multitude of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2] Their derivatives have been investigated as potent enzyme inhibitors, modulators of G-protein coupled receptors (GPCRs), and agents targeting monoamine transporters.[3][4][5] More than 20 drugs containing the azepane motif have received FDA approval, underscoring the clinical relevance of this scaffold.[2][6]

Anticancer Activity

A significant area of investigation for azepane derivatives is in the realm of oncology.[7] These compounds have been shown to exert cytotoxic effects against various cancer cell lines.[7] One of the key mechanisms underlying their anticancer activity is the inhibition of critical signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt pathway.[8]

Antimicrobial and Antiviral Activity

The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Azepane-containing compounds have demonstrated notable activity against a range of bacterial and fungal pathogens.[9][10] For instance, certain A-azepano-triterpenoids have exhibited potent antimicrobial effects against methicillin-resistant *Staphylococcus aureus* (MRSA).[11] In addition to their antibacterial properties, some azepane derivatives have also shown promising antiviral activity.[10][11]

Central Nervous System (CNS) Activity

The conformational flexibility of the azepane ring makes it an ideal scaffold for targeting proteins within the complex environment of the central nervous system.^[12] Azepane derivatives have been developed as inhibitors of the norepinephrine transporter (NET) and dopamine transporter (DAT), suggesting their potential in treating neuropsychiatric disorders.^[5]^[13] Furthermore, their activity as anticonvulsant agents has also been reported.^[2]^[6]

Enzyme Inhibition

Azepane-containing molecules have been successfully designed as potent inhibitors of various enzymes. A notable example is the inhibition of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), an enzyme implicated in metabolic syndrome.^[1]^[4] Additionally, azepane derivatives have been identified as inhibitors of protein tyrosine phosphatases PTPN1 and PTPN2, which are attractive targets for cancer immunotherapy.^[3]^[14]^[15]

Quantitative Analysis of Biological Activity

The biological activity of azepane-containing compounds is quantified using various metrics, with the half-maximal inhibitory concentration (IC₅₀) and minimum inhibitory concentration (MIC) being the most common for enzyme inhibitors and antimicrobial agents, respectively. The following tables summarize key quantitative data for representative azepane derivatives.

Compound Class	Target	Compound Example	IC50 (nM)	Reference
Azepane Sulfonamides	11 β -HSD1	Compound 30	3.0	[1]
Azepane-containing derivatives	PTPN2/PTPN1	Compound 4	Nanomolar potency	[3][15]
N-benzylated bicyclic azepanes	NET/DAT	(R,R)-1a	< 100	[5][13]
N-benzylated bicyclic azepanes	σ -1R	(R,R)-1a	~110	[5][13]

Table 1: Enzyme and Transporter Inhibitory Activity of Azepane Derivatives

Compound Class	Microorganism	Compound Example	MIC (μ g/mL)	Reference
Pyridobenzazepine derivatives	Various Bacteria	Derivative 8	39-78	[9]
Pyridobenzazepine derivatives	C. albicans, S. cerevisiae	Derivative 12	156	[9]
A-azepano-triterpenoids	MRSA	Azepanouvaol 8	$\leq 0.15 \mu$ M	[11]
A-azepano-triterpenoids	MRSA	Azepanobetulinic acid cyclohexyl amide 4	$\leq 0.15 \mu$ M	[11]

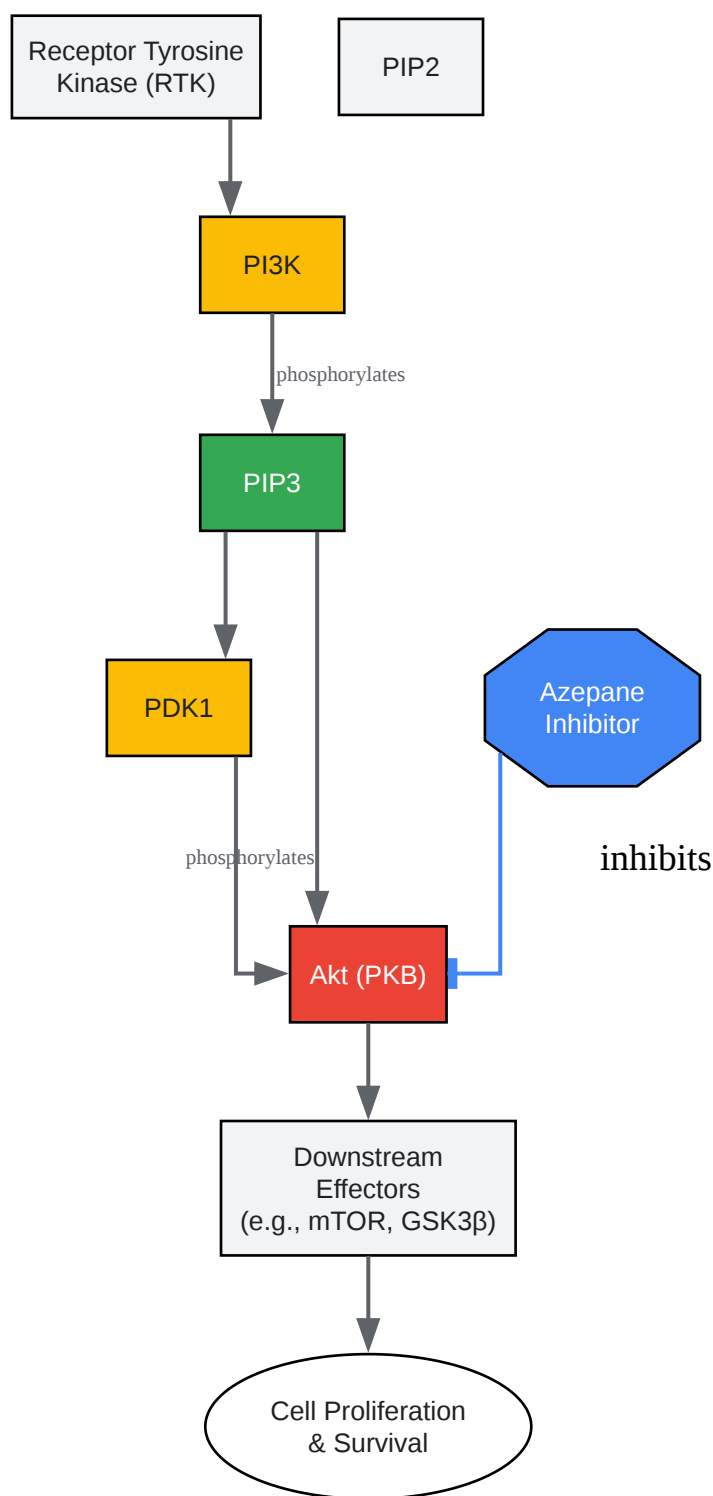
Table 2: Antimicrobial Activity of Azepane Derivatives

Key Signaling Pathways Modulated by Azepane Compounds

The biological effects of azepane derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation.^{[7][16]} Its dysregulation is a hallmark of many cancers.^[7] We hypothesize that certain azepane-containing compounds exert their anticancer effects by inhibiting key components of this pathway, such as Akt (also known as Protein Kinase B).^[8]



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Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by an azepane compound.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs represent a large family of transmembrane receptors that are crucial for cellular communication and are major drug targets.[17] The binding of a ligand to a GPCR initiates a cascade of intracellular events, often involving the activation of heterotrimeric G-proteins and the production of second messengers.[18] Azepane derivatives can act as either agonists or antagonists at various GPCRs, thereby modulating these signaling pathways.



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Caption: General overview of a G-Protein Coupled Receptor (GPCR) signaling cascade.

Detailed Experimental Protocols

The evaluation of the biological activity of azepane-containing compounds relies on a variety of well-established in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of an azepane-containing compound against a specific kinase.

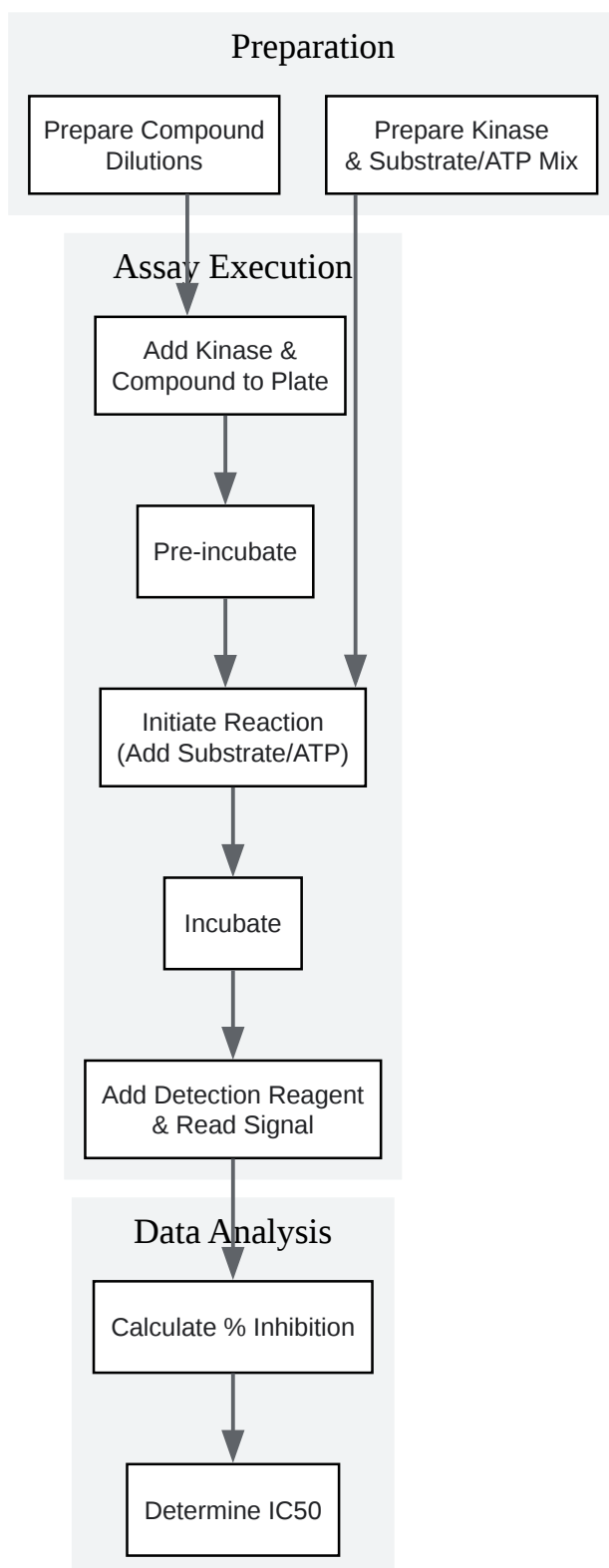
Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
- Test azepane compound dissolved in DMSO
- Positive control inhibitor (e.g., staurosporine)

- Microplate (e.g., 96-well or 384-well)
- Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)
- Plate reader (luminometer or fluorescence reader)

Procedure:

- **Compound Preparation:** Prepare serial dilutions of the test azepane compound in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically $\leq 1\%$).
- **Reaction Setup:** In a microplate, add the kinase and the test compound or vehicle control. Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
- **Initiation of Reaction:** Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- **Detection:** Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, a reagent is added to convert the ADP produced into a luminescent signal.
- **Data Analysis:** Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.



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Caption: General experimental workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of an azepane-containing compound on the proliferation and viability of cultured cells.[19]

Materials:

- Adherent or suspension cancer cell line
- Complete cell culture medium
- Test azepane compound dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well flat-bottom sterile culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
- Compound Treatment: Treat the cells with serial dilutions of the test azepane compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
- MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[20] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[13]
- Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

- **Absorbance Measurement:** Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

GPCR Functional Assay (Calcium Flux Assay)

Objective: To measure the ability of an azepane-containing compound to modulate the activity of a Gq-coupled GPCR by measuring changes in intracellular calcium levels.^[9]

Materials:

- Cells stably or transiently expressing the target GPCR (e.g., HEK293 or CHO cells)
- Cell culture medium
- Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
- Assay buffer (e.g., HBSS with HEPES)
- Test azepane compound (agonist or antagonist)
- Reference agonist and antagonist
- Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
- 96-well or 384-well black-walled, clear-bottom assay plates

Procedure:

- **Cell Plating:** Plate the cells expressing the target GPCR in the assay plates and incubate overnight to allow for attachment.
- **Dye Loading:** Remove the culture medium and load the cells with the calcium indicator dye in assay buffer. Incubate for a specific time at 37°C and then at room temperature to allow for de-esterification of the dye.

- Compound Addition and Signal Detection (Agonist Mode):
 - Place the assay plate in the fluorescence plate reader.
 - Record a baseline fluorescence for a short period.
 - Automatically add the test azepane compound or reference agonist to the wells.
 - Continue to record the fluorescence intensity over time to measure the calcium mobilization.
- Compound Addition and Signal Detection (Antagonist Mode):
 - Pre-incubate the cells with the test azepane compound for a defined period.
 - Add a known concentration of the reference agonist.
 - Measure the fluorescence to determine the extent of inhibition of the agonist-induced calcium flux.
- Data Analysis: For agonists, calculate the EC₅₀ value from the dose-response curve of the fluorescence signal. For antagonists, calculate the IC₅₀ value from the inhibition of the reference agonist's response.

This guide provides a foundational understanding of the diverse biological activities of azepane-containing compounds. The inherent versatility of the azepane scaffold, coupled with the robust methodologies available for its evaluation, ensures its continued importance in the discovery and development of novel therapeutics.

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